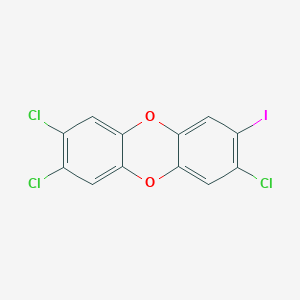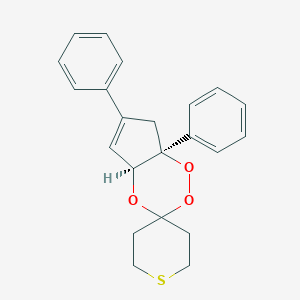
Thiahexatroxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiahexatroxane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a sulfur atom and six-membered carbon rings. Thiahexatroxane is synthesized through a complex process that involves several steps, and its mechanism of action is still under investigation.
Mécanisme D'action
The mechanism of action of Thiahexatroxane is still under investigation. However, it is believed that Thiahexatroxane acts as a chelating agent for heavy metals by forming stable complexes with them. Thiahexatroxane may also inhibit the growth of cancer cells by interfering with their DNA replication.
Biochemical and Physiological Effects:
Thiahexatroxane has been shown to have several biochemical and physiological effects. It has been shown to be a potent chelating agent for heavy metals, and it has been shown to inhibit the growth of cancer cells. Additionally, Thiahexatroxane has been shown to have potential antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
Thiahexatroxane has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. Thiahexatroxane can also be easily modified to produce derivatives with different properties. However, Thiahexatroxane has several limitations for lab experiments. It is a relatively new compound, and its mechanism of action is still under investigation. Additionally, Thiahexatroxane may have potential toxicity concerns, and further studies are needed to determine its safety.
Orientations Futures
There are several future directions for the study of Thiahexatroxane. One direction is to investigate its potential use as a chelating agent for heavy metals in environmental applications. Another direction is to investigate its potential use in the treatment of cancer and other diseases. Additionally, further studies are needed to determine the safety and toxicity of Thiahexatroxane. Finally, Thiahexatroxane can be modified to produce derivatives with different properties, and further studies are needed to investigate the potential applications of these derivatives.
Méthodes De Synthèse
The synthesis of Thiahexatroxane is a complex process that involves several steps. The first step involves the reaction of 1,2-dichloroethane with thiourea to form 1,2-bis(thiourea)ethane. This intermediate product is then reacted with 1,3-dibromopropane to form 1,2-bis(thiourea)propane. The final step involves the reaction of 1,2-bis(thiourea)propane with sulfur to form Thiahexatroxane.
Applications De Recherche Scientifique
Thiahexatroxane has potential applications in various fields of scientific research. It has been studied for its potential use as a chelating agent for heavy metals. Thiahexatroxane has also been investigated for its potential use in the treatment of cancer and other diseases. Additionally, Thiahexatroxane has been studied for its potential use as a fluorescent probe for the detection of various analytes.
Propriétés
Numéro CAS |
124325-92-4 |
|---|---|
Nom du produit |
Thiahexatroxane |
Formule moléculaire |
C22H22O3S |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
(4aS,7aS)-6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-thiane] |
InChI |
InChI=1S/C22H22O3S/c1-3-7-17(8-4-1)18-15-20-22(16-18,19-9-5-2-6-10-19)25-24-21(23-20)11-13-26-14-12-21/h1-10,15,20H,11-14,16H2/t20-,22-/m0/s1 |
Clé InChI |
OPCMJIHVMJVUIF-UNMCSNQZSA-N |
SMILES isomérique |
C1CSCCC12O[C@H]3C=C(C[C@]3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1CSCCC12OC3C=C(CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1CSCCC12OC3C=C(CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
Autres numéros CAS |
124325-92-4 |
Synonymes |
thiahexatroxane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



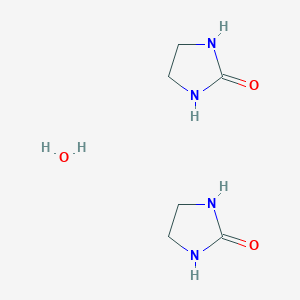
![2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B56208.png)
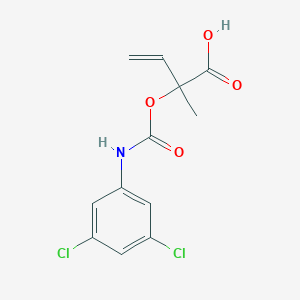
![[(6S,7S,13S,17S)-6-[(6S,7S,13S,17S)-17-acetyloxy-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B56212.png)

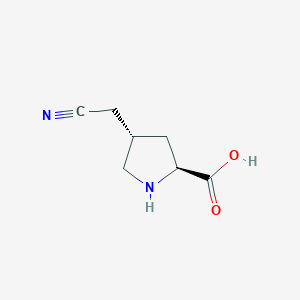
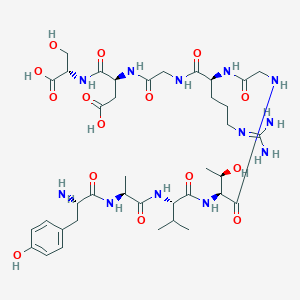
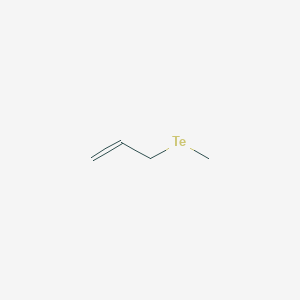
![Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid](/img/structure/B56228.png)

![Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI)](/img/structure/B56230.png)
